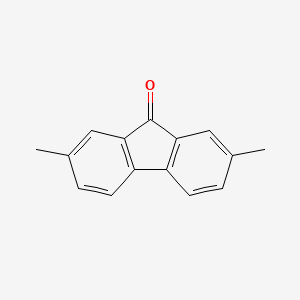

2,7-Dimethyl-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJRBSJHWTGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289276 | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-49-5 | |

| Record name | 2840-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,7 Dimethyl 9h Fluoren 9 One and Its Functionalized Derivatives

Direct Synthetic Routes to 2,7-Dimethyl-9H-fluoren-9-one

The construction of the this compound framework can be approached through methods that either form the fluorenone core with the methyl groups already in place or introduce the methyl groups onto a pre-formed fluorene (B118485) or fluorenone structure.

Catalytic Approaches to the Fluorenone Core Formation

Modern synthetic chemistry offers several catalytic pathways to construct the fluorenone core, providing high efficiency and functional group tolerance. These methods often involve transition-metal-catalyzed cyclization reactions.

Palladium-catalyzed reactions are at the forefront of these methodologies. One prominent strategy is the cyclocarbonylation of o-halobiaryls . This approach can yield various substituted fluoren-9-ones, including those with electron-donating or electron-withdrawing groups, in very high yields organic-chemistry.org. Another powerful palladium-catalyzed method involves the dehydrogenative cyclization of benzophenones through a dual C-H functionalization, offering a concise route to fluorenone derivatives acs.org. Furthermore, a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a palladacycle, provides an efficient route to substituted fluorenones through an addition and cyclization via C-H activation-oxidation sequence organic-chemistry.org.

Other catalytic systems have also proven effective. Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids presents an efficient method for synthesizing fluorenones with various substituents in very good yields organic-chemistry.org. Additionally, photoredox catalysis has enabled the deoxygenative radical cyclization of biarylcarboxylic acids, providing a mild and effective route to fluorenone products organic-chemistry.org.

| Catalyst/Method | Starting Materials | Key Features |

| Palladium-catalyzed cyclocarbonylation | o-halobiaryls | High yields, applicable to various substituted fluorenones organic-chemistry.org. |

| Palladium-catalyzed dehydrogenative cyclization | Benzophenones | Concise route, excellent functional group compatibility acs.org. |

| Palladacycle-catalyzed sequential reaction | 2-bromobenzaldehydes, arylboronic acids | Efficient access to a variety of substituted fluorenones organic-chemistry.org. |

| Rhodium-catalyzed intramolecular acylation | Biarylcarboxylic acids | Very good yields for fluorenones with diverse substituents organic-chemistry.org. |

| Photocatalyzed intramolecular cyclization | Biarylcarboxylic acids | Mild conditions, good yields, good functional group compatibility organic-chemistry.org. |

Alkylation Strategies for Dimethyl Substitution

While direct catalytic formation of the 2,7-dimethylated fluorenone core is one approach, another common strategy involves the methylation of a pre-existing fluorene or fluorenone skeleton. This is often achieved through Friedel-Crafts type reactions or by utilizing organometallic coupling reactions on a di-functionalized fluorene precursor.

For instance, a 2,7-dihalofluorene can serve as a versatile intermediate. Subsequent coupling reactions, such as Suzuki or Negishi coupling with methyl-containing organometallic reagents, can introduce the methyl groups at the desired positions. The resulting 2,7-dimethylfluorene can then be oxidized to this compound. The oxidation of the 9-position of fluorene to a carbonyl group is a well-established transformation, often achieved using oxidizing agents like potassium permanganate or through aerobic oxidation.

Strategic Derivatization at the Fluorenone Moiety

The functionalization of the this compound scaffold is crucial for tuning its electronic and optical properties. Derivatization can be targeted at the 2,7-positions, the 9-carbonyl position, or involve the introduction of various electron-donating and electron-withdrawing groups.

Regioselective Functionalization at 2,7-Positions

The 2 and 7 positions of the fluorenone core are prime sites for functionalization due to their significant influence on the molecule's electronic structure. Regioselective functionalization at these positions allows for the extension of the π-conjugated system and the modulation of the molecule's properties.

A common and effective method for achieving this is through the bromination of the fluorenone core. The direct bromination of fluorenone can be carried out using bromine in the presence of a catalyst like iron-iodine in a solvent mixture of acetic acid and fuming sulfuric acid to yield 2,7-dibromofluorenone with high efficiency google.comresearchgate.net. This di-bromo derivative serves as a key intermediate for introducing a wide array of functional groups via cross-coupling reactions.

Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose. By reacting 2,7-dibromofluorenone with various arylboronic acids or esters in the presence of a palladium catalyst, a diverse range of 2,7-diaryl-9H-fluoren-9-ones can be synthesized. This method is highly versatile and tolerates a wide range of functional groups on the coupling partner, allowing for the introduction of both electron-donating and electron-withdrawing moieties researchgate.netmdpi.comnih.govchemrevlett.com.

| Reaction | Reagents and Conditions | Product Type |

| Bromination | Fluorenone, Br₂, Fe/I₂ catalyst, Acetic acid/Fuming sulfuric acid | 2,7-Dibromofluorenone google.comresearchgate.net. |

| Suzuki-Miyaura Coupling | 2,7-Dibromofluorenone, Arylboronic acid/ester, Pd catalyst, Base | 2,7-Diaryl-9H-fluoren-9-ones researchgate.net. |

Modifications and Substitutions at the 9-Carbonyl Position

The carbonyl group at the 9-position is a key functional feature of the fluorenone molecule, contributing to its electron-accepting nature. Modifications at this position can significantly alter the compound's chemical reactivity and physical properties.

One of the fundamental reactions of the carbonyl group is its reduction. The Wolff-Kishner reduction , which involves the reaction of the ketone with hydrazine in the presence of a strong base, can be employed to convert the carbonyl group into a methylene group (CH₂), thus transforming this compound into 2,7-dimethyl-9H-fluorene libretexts.org. This transformation is useful for creating the corresponding hydrocarbon scaffold, which has different electronic properties.

The carbonyl group can also undergo nucleophilic addition reactions. For example, fluorenone reacts with triethyl phosphite to form a carbanion oxyphosphonium dipole, which can then react with another mole of the ketone researchgate.net. Such reactions open pathways to more complex molecular architectures. Furthermore, the Knoevenagel condensation can be used to form a double bond at the 9-position of fluorene, leading to dibenzofulvene derivatives researchgate.net. While this reaction is typically performed on fluorene itself, similar strategies could potentially be adapted for fluorenone derivatives under specific conditions.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is a powerful strategy for tuning its optoelectronic properties. This is often achieved by functionalizing the 2 and 7 positions.

As previously mentioned, Suzuki-Miyaura cross-coupling on 2,7-dibromofluorenone is a highly effective method for this purpose researchgate.net. By choosing arylboronic acids with appropriate substituents, a wide range of donor-acceptor type molecules can be synthesized. For example, coupling with anisole-derived boronic acids can introduce electron-donating methoxy groups, while coupling with nitrobenzene-derived boronic acids can introduce electron-withdrawing nitro groups.

The synthesis of asymmetric 2,7-disubstituted fluorenes has been reported, where different donor and acceptor groups are introduced sequentially. This is achieved through chemoselective Suzuki couplings on a 2-iodo-7-bromofluorene precursor, allowing for the stepwise introduction of different aryl groups mdpi.com. The resulting asymmetrically substituted fluorenes can then be oxidized to the corresponding fluorenones.

Recently, 9-fluorenone (B1672902) has been utilized as a core electron-withdrawing block in combination with other strong electron-accepting groups like diketopyrrolopyrrole (DPP) to synthesize non-fullerene acceptors for organic solar cells. These complex molecules are synthesized via Suzuki coupling reactions, highlighting the importance of this method in creating functional materials rsc.org.

| Functional Group Type | Example Substituent | Method of Introduction |

| Electron-Donating | Methoxy (-OCH₃), Amino (-NR₂) | Suzuki coupling with substituted arylboronic acids mdpi.com. |

| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN), Diketopyrrolopyrrole (DPP) | Suzuki coupling with substituted arylboronic acids rsc.org. |

Emerging Synthetic Techniques for Fluorenone Derivatives

Recent advancements in organic synthesis have introduced sophisticated techniques that offer improved yields, selectivity, and functional group tolerance in the preparation of fluorenone derivatives. These methods are moving away from classical, often harsh, reaction conditions towards more refined catalytic systems.

The development of metal-free catalytic systems represents a significant step towards more sustainable chemical synthesis. One such emerging strategy is the [3+3] benzannulation of Morita–Baylis–Hillman carbonates with 1-indanylidene-malononitrile. rsc.org This method provides direct access to a variety of functionalized fluorenone compounds in high yields, reaching up to 86%, under metal-free conditions. rsc.org This approach is notable for its efficiency in constructing the polycyclic aromatic system of fluorenones. rsc.orgresearchgate.net

Another significant metal-free approach is the oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This method utilizes tert-butyl hydroperoxide (TBHP) as an oxidant to promote a radical cyclization, yielding highly substituted fluorenones. nih.gov These metal-free oxidative methods are advantageous not only from an ecological perspective but also due to the low cost of the oxidants employed. nih.gov

Palladium catalysis remains a powerful and versatile tool in organic synthesis, particularly for the construction of complex aromatic systems like fluorenones. A notable method involves the palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. nih.gov This reaction efficiently produces fluoren-9-ones and their derivatives from readily available starting materials and avoids the use of harsh oxidizing agents or strong mineral acids. nih.gov

The versatility of this method is demonstrated by its tolerance for various functional groups and its applicability to substituted precursors. For instance, the reaction of a dimethylbenzyne precursor with different 2-iodobenzaldehydes provides the corresponding dimethyl-fluorenone products in good yields. nih.gov This tolerance allows for the synthesis of halogenated fluorenones that can be further elaborated using other palladium-catalyzed processes like Suzuki-Miyaura cross-coupling reactions. nih.gov

| Benzyne Precursor | 2-Haloarenecarboxaldehyde | Product | Yield |

|---|---|---|---|

| Dimethylbenzyne precursor (2c) | 2-Iodobenzaldehyde (1) | This compound (34) | 75% |

| Dimethylbenzyne precursor (2c) | 2-Iodo-4,5-dimethoxybenzaldehyde (7) | 2,3-Dimethoxy-6,7-dimethyl-9H-fluoren-9-one (35) | 78% |

Fluorene-based polymers are widely studied for their exceptional optoelectronic properties. nih.gov Palladium-catalyzed polymerization reactions, such as Suzuki and Sonogashira couplings, are instrumental in synthesizing these macromolecules. 20.210.105researchgate.net Suzuki polycondensation, for example, has been used to create light-emitting fluorene copolymers by reacting fluorene-based monomers with comonomers like dicyano derivatives of stilbene and phenanthrene. nih.gov

These polymerization techniques allow for the creation of well-defined copolymers with tailored properties. By incorporating different functional units, such as carbazole (B46965) or oxadiazole dendritic pendants, the photophysical and electronic characteristics of the resulting polymers can be finely tuned. nycu.edu.tw For example, postpolymerization functionalization can be used to attach carbohydrate residues to create water-soluble, fluorescent conjugated glycopolymers. 20.210.105

| Polymer Type | Polymerization Method | Key Feature | Emission Maxima (nm) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| Fluorene-alt-phenylene copolymer (Polymer 4) | Suzuki Coupling | Bromide-bearing for post-functionalization 20.210.105 | 408 | 62% (in Chloroform) 20.210.105 |

| Glucose-pendant glycopolymer (Polymer C) | Postpolymerization functionalization of Polymer 4 | Water-soluble 20.210.105 | 414 | 40% (in PBS) 20.210.105 |

| Copolymer with 9,10-dicyanophenanthrene | Suzuki Polycondensation | Greenish-blue electroluminescence nih.gov | - | - |

| Polyfluorene with G1-OXD dendrons (P2) | Suzuki Coupling | Suppresses green emission from keto defects nycu.edu.tw | 422 | - |

Efficiency, Scalability, and Sustainability in this compound Synthesis

The increasing focus on green chemistry has driven the development of more efficient, scalable, and sustainable methods for synthesizing fluorenones. researchgate.net A highly efficient and environmentally friendly technique involves the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones. researchgate.netsemanticscholar.orgrsc.org This method uses air as the oxidant in the presence of a simple base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) under ambient conditions. rsc.org

This protocol is lauded for its mild reaction conditions, simple workup procedures, and the ability to produce 9-fluorenones substituted with various groups (nitro, halogen, alkyl) in high yields and purity. researchgate.netrsc.org The scalability of this approach has been demonstrated by the successful synthesis of 2,7-dibromofluorenone from 2,7-dibromofluorene on a 5.0 kg scale, highlighting its industrial viability. researchgate.net

Furthering the goals of sustainability, solvent-free reaction conditions have also been explored. An example is the ruthenium trichloride mediated [2+2+2] cycloaddition of α,ω-diynes and alkynes to prepare highly substituted fluorenones. researchgate.net This approach is both solventless and atom-economical, representing a practical and green route to these valuable compounds. researchgate.net The development of scalable, chromatography-free syntheses is also crucial for reducing waste and cost in the production of complex fluorene-based materials for applications like organic solar cells. researchgate.net

Computational and Theoretical Studies of 2,7 Dimethyl 9h Fluoren 9 One Molecular Systems

Electronic Structure Elucidation via Density Functional Theory (DFT)

No dedicated peer-reviewed studies reporting DFT calculations specifically for 2,7-Dimethyl-9H-fluoren-9-one were identified. Research on related fluorenone derivatives indicates that DFT is a common method to explore the electronic landscape of these molecules. Such studies typically analyze how different substituents impact the molecule's electronic behavior. For instance, the introduction of electron-donating groups generally leads to a decrease in the HOMO-LUMO energy gap, which can affect the molecule's reactivity and optical properties. However, precise values for HOMO energy, LUMO energy, and the resultant energy gap for this compound are not documented in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound are not available.

Investigations of Molecular Geometry and Conformational Isomers

While crystallographic data exists for similar compounds, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, which confirms the planarity of the fluorene (B118485) core, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from DFT calculations for this compound have not been published.

Dipole Moment Calculations and Charge Distribution

There are no available published studies detailing the calculated dipole moment or the charge distribution map for this compound.

Excited State Dynamics and Photophysical Predictions using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the photophysical properties of organic molecules. It is frequently used to simulate absorption and emission spectra for the broader family of fluorenone-based compounds. These simulations provide insights into the nature of electronic transitions and help explain observed optical properties. However, the application of TD-DFT to specifically predict the excited state behavior of this compound has not been reported.

Simulation of Electronic Absorption Spectra and Transitions

No simulated electronic absorption spectra or analyses of the corresponding electronic transitions for this compound using TD-DFT are present in the current body of scientific literature.

Prediction of Emission Characteristics and Stokes Shifts

Similarly, there is a lack of published data on the predicted emission wavelengths and Stokes shifts for this compound derived from TD-DFT calculations.

Characterization of Intramolecular Charge Transfer (ICT) States

Intramolecular Charge Transfer (ICT) is a critical photophysical process observed in molecules that possess both electron-donating and electron-accepting moieties connected by a π-conjugated system. In derivatives of the fluorenone core, the carbonyl group acts as an electron acceptor, while substituents on the aromatic rings can serve as electron donors. The 2,7-positions of the fluorene ring are particularly significant as they allow for the extension of the π-conjugation, making them ideal locations for donor groups to induce ICT characteristics.

The characterization of ICT states in fluorenone derivatives is typically accomplished through a combination of spectroscopic measurements and computational analysis. A key experimental indicator of ICT is solvatochromism, where the molecule's absorption and emission spectra exhibit a pronounced dependence on the polarity of the solvent. For instance, in studies of donor-acceptor fluorenones, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This occurs because the highly polar excited ICT state is stabilized more effectively by polar solvents than the less polar ground state.

One specific phenomenon related to ICT is the formation of Twisted Intramolecular Charge Transfer (TICT) states. In the excited state, certain molecules can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor, leading to a geometrically twisted, charge-separated state. This TICT state is often characterized by a broad, structureless, and significantly red-shifted emission band. Studies on 2,7-disubstituted fluorenones with strong electron-donating groups, such as diethylaminophenyl moieties, have demonstrated the ability to selectively induce TICT emission by altering the solvent environment. In nonpolar solvents, these molecules may exhibit emission from a locally excited (LE) state or form excimers, but as solvent polarity increases, the emission gradually shifts to that characteristic of a TICT state nih.govdntb.gov.uaresearchgate.net.

Time-resolved fluorescence spectroscopy is another powerful tool used to characterize ICT states. By measuring the fluorescence lifetime of the compound in different solvents, researchers can gain insight into the dynamics of the excited state. The formation of an ICT state can introduce new non-radiative decay pathways, which may alter the fluorescence quantum yield and lifetime. For example, a systematic investigation into dipolar fluorenone derivatives utilized steady-state and time-resolved UV-vis absorption and fluorescence measurements, combined with cyclic voltammetry, to understand the deactivation of the singlet excited state, which is dominated by charge separation and recombination processes acs.org.

The table below summarizes typical photophysical properties observed in donor-acceptor substituted fluorenones, illustrating the effect of solvent polarity which is characteristic of ICT.

| Solvent | Polarity | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | Low | ~380 nm | ~460 nm | ~80 nm | Moderate |

| Acetonitrile | High | ~390 nm | ~510 nm | ~120 nm | Low |

| Ethanol | High (Protic) | ~395 nm | ~550 nm | ~155 nm | Very Low |

| Note: Data are representative values for donor-substituted fluorenones based on trends reported in the literature researchgate.net. |

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms and pathways involved in the synthesis of organic molecules like this compound nih.govrsc.org. These computational methods allow for the estimation of chemical reaction pathways, including the energies of transition states and the stability of intermediates, providing insights that are often difficult to obtain through experimental means alone nih.govresearchgate.net.

The application of quantum chemistry can be broadly categorized into two areas: gaining mechanistic insight into known reactions and predicting the outcomes of unknown reactions nih.gov. For the synthesis of the fluorenone core, computational studies can model the oxidation of the corresponding fluorene precursor. DFT calculations can be used to map the potential energy surface of the reaction, identifying the lowest energy pathway. This involves optimizing the geometries of reactants, products, intermediates, and transition states. For example, a plausible mechanism for the synthesis of fluorenone from fluorene has been rationalized using quantum chemical calculations to obtain the reaction coordinate, with Natural Bond Orbital (NBO) analysis helping to understand the electronic transformations during the reaction researchgate.net.

Furthermore, computational methods can be applied to explore and predict novel synthetic routes. Techniques like the ab initio nanoreactor, which uses accelerated first-principles molecular dynamics, can discover new reaction pathways without predefined coordinates or steps osti.gov. Such approaches can simulate the interactions of potential reactants under various conditions to predict plausible products and their formation mechanisms.

In the context of reactions involving fluorene derivatives, DFT calculations have been used to understand regioselectivity. For instance, in a photocatalytic C-H amination reaction involving 9,9-dimethyl-9H-fluorene, DFT was employed to calculate the spin density distribution on the molecule. This theoretical data successfully predicted the favored reaction sites, which correlated with the experimentally observed products, thereby confirming the reaction mechanism acs.org. The ability of these calculations to predict the structure of transition states and identify factors that control selectivity is crucial for designing efficient and novel synthetic methodologies nih.gov.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of its predictions against experimental data. The correlation between theoretical calculations and experimental observations for fluorene-based systems provides a robust test for the accuracy of the computational models used. This comparison is vital for refining theoretical methods and for providing a deeper understanding of the molecule's structure and properties.

One area where this correlation has been extensively studied is in the prediction of thermochemical properties. For the parent fluorene molecule, a persistent discrepancy of about 9 kJ mol⁻¹ has been noted between the experimentally measured enthalpy of formation and values calculated by high-level methods like G3(MP2) and DLPNO-CCSD(T1)/CBS rsc.orgrsc.orgresearchgate.net. Interestingly, for a series of eleven other fluorene derivatives, good agreement was found between the theoretical and experimental values, suggesting that the discrepancy may be due to experimental challenges with the parent compound rather than a failure of the theory for this class of molecules rsc.orgrsc.org.

Spectroscopic properties are another key area for comparing theory and experiment. Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the electronic absorption and emission spectra of molecules rsc.org. For new families of symmetrical 2,7-disubstituted fluorene derivatives, TD-DFT calculations have been shown to accurately reproduce the trends in absorption and emission wavelengths observed in experimental UV-Vis and photoluminescence spectra mdpi.comnih.gov. These calculations confirm that the observed spectral shifts are due to the extension of the π-conjugation influenced by the nature of the substituents mdpi.com. In a study of novel thiosemicarbazones derived from fluorenone, the outcomes from DFT calculations were found to align well with experimental findings from FTIR and UV-visible spectroscopy researchgate.net.

The table below presents a comparison of theoretical and experimental data for fluorene derivatives, highlighting the strong correlation often achieved.

| Property | Molecule/System | Experimental Value | Theoretical Value | Method |

| Enthalpy of Formation | Fluorene Derivatives | Good Agreement | Good Agreement | DLPNO-CCSD(T1)/CBS |

| Absorption Max (λ_abs) | 2,7-disubstituted fluorenes | 360 - 375 nm | Correlates with trend | TD-DFT |

| Emission Max (λ_em) | 2,7-disubstituted fluorenes | 418 - 430 nm | Correlates with trend | TD-DFT |

| Intersystem Crossing Rate | Methylpheophorbide a | 7.90 × 10⁷ s⁻¹ | 6.14 × 10⁷ s⁻¹ | TD-DFT / Path Integral |

| Note: Data compiled from trends and specific examples in the literature rsc.orgrsc.orgmdpi.com. |

This strong correspondence between calculated and observed data provides confidence in using computational models to predict the properties of yet-to-be-synthesized molecules, guiding future research in materials science and organic chemistry.

Advanced Spectroscopic Characterization and Photophysical Properties of 2,7 Dimethyl 9h Fluoren 9 One

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 2,7-Dimethyl-9H-fluoren-9-one is primarily dictated by the π-conjugated system of the fluorenone backbone. The introduction of methyl groups at the 2 and 7 positions induces subtle electronic and structural changes that influence the energy of the molecular orbitals involved in electronic transitions.

While specific experimental data for the absorption maxima (λmax) and molar absorptivity (ε) of this compound are not extensively reported in the available literature, general trends for 2,7-disubstituted fluorenones can be considered. The absorption spectra of fluorenone derivatives typically exhibit multiple bands in the UV-visible region, corresponding to π-π* and n-π* transitions. For instance, studies on other 2,7-disubstituted fluorenones show characteristic absorption bands that are influenced by the nature of the substituent. researchgate.netmdpi.com Donor-acceptor-donor type dyes based on a 2,7-disubstituted fluorenone core have been synthesized and their spectral properties investigated. nih.gov

To illustrate the typical spectral characteristics of this class of compounds, a hypothetical data table is presented below, based on general knowledge of similar aromatic ketones.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|

| Hexane | - | - |

| Dichloromethane | - | - |

| Acetonitrile | - | - |

| Ethanol | - | - |

Note: The table above is illustrative as specific experimental values for this compound were not found in the surveyed literature. The values would be expected to show shifts depending on solvent polarity.

Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, is a well-documented phenomenon in fluorenone derivatives. umsl.edu This behavior arises from the change in the dipole moment of the molecule upon electronic excitation. For push-pull systems, where electron-donating and electron-withdrawing groups are present, a significant solvatochromic shift is often observed. mdpi.com

In the case of this compound, the methyl groups are weakly electron-donating. Therefore, a modest positive solvatochromism (a red shift in λmax with increasing solvent polarity) would be anticipated. This is because a more polar solvent will stabilize the more polar excited state to a greater extent than the ground state. umsl.edu The extent of this shift provides insights into the change in the electronic distribution upon excitation. The study of solvatochromic behavior is crucial for applications where the molecule is used as a probe for its local environment. mdpi.com

Fluorescence and Luminescence Spectroscopy

The emission properties of this compound are highly sensitive to its molecular structure and environment. These characteristics are fundamental to its potential use in luminescent materials.

Fluorenone and its derivatives are known to exhibit fluorescence, although the quantum yields can vary significantly depending on the substitution pattern and the solvent. researchgate.netresearchgate.net The introduction of substituents at the 2 and 7 positions can significantly influence the emission wavelength and the efficiency of the fluorescence process. researchgate.netmdpi.com

An illustrative data table for the fluorescence properties of this compound is provided below, based on typical values for related compounds.

| Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Hexane | - | - |

| Dichloromethane | - | - |

| Acetonitrile | - | - |

| Ethanol | - | - |

Note: This table is for illustrative purposes, as specific experimental data for this compound were not found in the reviewed literature.

Excimers are excited-state dimers that can form between an excited molecule and a ground-state molecule of the same species. Their formation is concentration-dependent and results in a characteristic broad, red-shifted emission band. nih.gov Fluorenone derivatives have been shown to exhibit excimer emission, particularly in nonpolar solvents. nih.govresearchgate.net For a 2,7-disubstituted fluorenone with diethylaminophenyl groups, excimer emission was observed in toluene. nih.gov

Exciplexes, or excited-state complexes, form between two different types of molecules, one in an excited state and the other in the ground state. The formation of exciplexes is also a potential deactivation pathway for excited fluorenones, especially in the presence of electron-donating or electron-accepting species.

The propensity of this compound to form excimers would likely be influenced by steric hindrance from the methyl groups and the solvent environment. In nonpolar solvents, where π-π stacking interactions are more favorable, excimer formation might be observed at higher concentrations.

Delayed fluorescence is a phenomenon where the emission has a longer lifetime than typical fluorescence and can occur through mechanisms such as thermally activated delayed fluorescence (TADF). wikipedia.org TADF is a process where triplet excitons are converted to singlet excitons through reverse intersystem crossing (RISC), leading to delayed emission. wikipedia.org This mechanism is particularly relevant for OLEDs as it allows for the harvesting of non-emissive triplet excitons. Fluorenone-based materials have been investigated as TADF emitters. beilstein-journals.org The small energy gap between the singlet and triplet states (ΔEST) is a key requirement for efficient TADF. beilstein-journals.org

Room temperature phosphorescence (RTP) is another long-lived emission process that originates from the triplet excited state. While RTP is less common for purely organic molecules in solution, certain fluorene (B118485) derivatives have been shown to exhibit RTP. nih.gov For example, a fluorene derivative with bromo and formyl groups displayed bright phosphorescence in organic solvents at room temperature. nih.gov The presence of heavy atoms or specific functional groups can enhance spin-orbit coupling and promote intersystem crossing to the triplet state, making RTP more probable. The potential for this compound to exhibit these phenomena would depend on its specific electronic structure and the efficiency of intersystem crossing processes.

Time-Resolved Fluorescence Studies and Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamics of electronically excited states in molecules. By measuring the decay of fluorescence intensity over time, typically on the nanosecond or picosecond scale, one can determine the excited state lifetime (τ), a critical parameter that describes the average time a molecule spends in the excited state before returning to the ground state.

For fluorenone and its derivatives, the photophysical properties are highly sensitive to the nature and position of substituents on the aromatic core, as well as the polarity of the solvent. researchgate.net The deactivation of the first singlet excited state (S1) can occur through several pathways, including fluorescence, intersystem crossing (ISC) to a triplet state, and non-radiative internal conversion. researchgate.net Electron-donating groups, such as methyl groups, are known to influence these deactivation mechanisms. researchgate.net

Studies on various 2,7-substituted fluorenones show that intramolecular charge transfer (ICT) is a primary mechanism of deactivation. The nature of the substituents at these positions most significantly influences the emission spectra. While specific time-resolved fluorescence data for this compound is not extensively detailed in the literature, analysis of related fluorenone derivatives provides insight into the expected behavior. For instance, the fluorescence lifetimes of fluorenones can vary significantly depending on the solvent environment, a phenomenon linked to the stabilization of different excited states (n-π* vs. π-π*). researchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Fluorenone Derivatives This table presents data for related fluorenone compounds to illustrate typical photophysical parameters. The values are dependent on the specific solvent and substituents.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| 9-Fluorenone (B1672902) | Acetonitrile | ~421 | ~460 | 16.0 | - |

| 9-Fluorenone | Hexane | ~422 | ~448 | 0.11 | - |

| 2-Methoxyfluorenone | Acetonitrile | ~432 | ~504 | - | ~0.01 |

| 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one | CHCl3 | 436 | 554 | - | 0.04 |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These methods are invaluable for structural elucidation and functional group identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1700-1720 cm⁻¹. For fluorenone derivatives, this stretch is often seen at approximately 1716 cm⁻¹. Other key vibrational bands include C-H stretching from the methyl groups and the aromatic rings (typically 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (1450-1600 cm⁻¹), and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1720 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bending (In-plane and Out-of-plane) | 700 - 1300 | Strong | Weak |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, advanced two-dimensional (2D) techniques are often necessary for unambiguous assignment of complex structures like substituted fluorenones.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ᵥ symmetry. The two methyl groups at the C2 and C7 positions are chemically equivalent and should appear as a single sharp singlet. The aromatic protons would appear as a set of signals in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their coupling relationships.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon is highly deshielded and appears far downfield (~190-200 ppm). Separate signals would be observed for the methyl carbons, the quaternary carbons of the fluorene ring, and the protonated aromatic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to map out the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together the entire carbon skeleton by showing, for example, the correlation between the methyl protons and the aromatic carbons at C2, C1, and C3.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values in ppm relative to TMS, actual values may vary based on solvent)

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -CH₃ (at C2, C7) | ¹H NMR | ~2.4 | s (singlet) |

| Aromatic H | ¹H NMR | 7.2 - 7.8 | m (multiplet) |

| C=O (C9) | ¹³C NMR | ~194 | - |

| Aromatic C-H | ¹³C NMR | 120 - 135 | - |

| Aromatic Quaternary C | ¹³C NMR | 135 - 145 | - |

| -CH₃ (at C2, C7) | ¹³C NMR | ~21 | - |

Single Crystal X-ray Diffraction for Solid-State Conformation and Packing

Analysis of fluorenone derivatives consistently shows a nearly planar geometry for the tricyclic fluorenone core. semanticscholar.orgsmolecule.com The molecular packing in the crystal is often dominated by π–π stacking interactions, where the planar aromatic systems of adjacent molecules align in a cofacial or offset arrangement. These interactions are crucial as they influence the material's bulk properties, including charge transport in organic semiconductor applications. The introduction of substituents, like the methyl groups in this case, can influence the packing arrangement by introducing steric effects that modify the distance and geometry of these π–π interactions. mdpi.com

Table 4: Illustrative Crystallographic Data for a Related Fluorene Derivative (9,9-dimethyl-9H-fluorene) Data from a closely related compound to demonstrate the type of information obtained from X-ray diffraction. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄ |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 17.6596(10) |

| b (Å) | 12.8306(7) |

| c (Å) | 9.8496(5) |

| Volume (ų) | 2234.3(2) |

| Z (Molecules per unit cell) | 8 |

| Key Feature | Slight twist in the fluorene unit (5.8° between benzene rings) |

Applications of 2,7 Dimethyl 9h Fluoren 9 One and Its Derivatives in Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Fluorene-based materials are widely utilized in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence efficiency, good charge carrier mobility, and the ease with which their chemical structure can be modified to fine-tune their optoelectronic properties.

The fluorene (B118485) core is an attractive building block for creating highly efficient emitter materials, particularly for blue light emission which is crucial for full-color displays and solid-state lighting. researchgate.net While 2,7-Dimethyl-9H-fluoren-9-one itself is not typically used as a primary emitter, its derivatives are designed to function as efficient fluorophores. By incorporating the fluorene moiety into larger π-conjugated systems, researchers can develop materials with high photoluminescence quantum yields. For instance, novel blue emitters have been synthesized by incorporating carbazolyl substituents onto a fluorene or a spiro[acridine-9,9′-fluorene] (SAF) core. researchgate.net A non-doped OLED using a SAF-based emitter, SAF-2CzB, demonstrated a current efficiency of 4.07 cd A⁻¹. researchgate.net The design of such molecules often aims to achieve stable blue emission with specific Commission Internationale de L'Éclairage (CIE) coordinates, as seen in devices exhibiting deep-blue coordinates of (0.16, 0.11). researchgate.net

Derivatives of 2,7-dimethyl-9H-fluorene have been successfully developed as high-performance hole-transport materials (HTMs), which are critical for facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED. Researchers have synthesized a series of 2,7-bis(diarylamino)-9,9-dimethylfluorenes, which exhibit high glass-transition temperatures and suitable oxidation potentials for efficient hole injection. researchgate.net

To improve upon commercially available HTMs like TPD, which can suffer from poor solubility and crystallization issues, fluorenyl groups have been incorporated into similar molecular structures. mdpi.comresearchgate.net Compounds such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated analogues offer tunable energy levels and carrier transport properties. mdpi.comresearchgate.net The strategic addition of methyl groups can enhance solubility and thermal stability, making these materials suitable for solution-processable fabrication methods. mdpi.comresearchgate.net

In many OLED designs, a host material makes up the bulk of the emissive layer and is doped with a small amount of an emitter material. The host facilitates charge transport and transfers energy efficiently to the emitter guest. The wide band gap and high triplet energy of fluorene derivatives make them excellent candidates for host materials, particularly for phosphorescent OLEDs (PHOLEDs).

Bipolar host materials, which can transport both holes and electrons, have been designed using spiro[fluorene-9,9′-phenanthrene-10′-one] as an acceptor unit combined with various donor fragments. rsc.org These materials demonstrate high thermal stability and appropriate energy gaps for hosting green, yellow, and red phosphorescent emitters. rsc.org A fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, has also been synthesized and used as a host for a blue fluorescent dopant, resulting in a device with a low turn-on voltage and stable blue emission. researchgate.net The chemical and thermal stability of the fluorene structure contributes to the operational lifetime and performance of the OLED device. noctiluca.eu

The incorporation of 2,7-dimethyl-9H-fluorene derivatives into OLEDs has a significant impact on key performance metrics, including turn-on voltage, brightness (luminance), and efficiency (current, power, and external quantum efficiency).

As HTMs, these materials can lead to substantial performance gains. An OLED device using 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the HTM with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², a nearly five-fold improvement in brightness compared to a similar device using the standard material TPD. mdpi.com

When used as host materials, the impact is also profound. A yellow-emitting OLED using a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host achieved a peak external quantum efficiency (EQE) of 27.1%, a luminance efficiency of 80.0 cd A⁻¹, and a maximum luminance of 142,464 cd m⁻². rsc.org Even in fluorescent devices, which are typically less efficient than their phosphorescent counterparts, a blue OLED using a spirobifluorene-based host reached a maximum current efficiency of 6.51 cd A⁻¹ and an EQE of 3.85%. researchgate.net

Table 1: Performance of OLEDs Incorporating 2,7-Dimethyl-9H-fluorene Derivatives

| Role of Fluorene Derivative | Specific Compound/Derivative Type | Emitter/Dopant | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

| Hole-Transport Material | 2M-DDF | Alq3 | 4.78 | Not Reported | 21,412 | 3.8 |

| Emitter Material | SAF-2CzB (Spiro-fluorene core) | N/A (Non-doped) | 4.07 | Not Reported | Not Reported | Not Reported |

| Host Material | Spiro[fluorene-9,9′-phenanthren-10′-one] based | PO-01 (Yellow Phosphor) | 80.0 | 27.1 | 142,464 | 2.1 |

| Host Material | Spiro-(3,5)-F (Spirobifluorene) | BCzVBi (Blue Fluorophor) | 6.51 | 3.85 | Not Reported | 3.5 |

| Emitter Material | BSQ-DMAC | Not Reported | 9.50 | 4.94 | 7,761 | 2.8 |

Organic Semiconducting Polymers and Photovoltaic Applications

The unique electronic properties of the fluorene unit also make it a valuable component in organic semiconductors for applications beyond OLEDs, most notably in organic photovoltaics (OPVs).

This compound serves as a foundational structure for synthesizing monomers used in conjugated polymers for OPV devices. A crucial intermediate is 2,7-Dibromo-9,9-dimethyl-9H-fluorene. sigmaaldrich.com The bromine atoms at the 2 and 7 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation. mdpi.com These reactions allow the fluorene unit to be copolymerized with various electron-donating or electron-accepting moieties. scispace.com

This "donor-acceptor" (D-A) polymer design strategy is key to creating materials with low band gaps, which is essential for absorbing a larger portion of the solar spectrum and improving the power conversion efficiency of solar cells. scispace.com By alternating fluorene units with electron-withdrawing groups, chemists can tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport within the OPV active layer. scispace.comnorthwestern.edu The solubility of these polymers, critical for solution-based processing, is often enhanced by attaching alkyl chains at the C9 position of the fluorene ring. scispace.com

Fluorene-Based Conjugated Microporous Polymers (CMPs) for Photocatalysis

Fluorene-based conjugated microporous polymers (CMPs) are promising candidates for photocatalysis due to their high porosity, excellent stability, and tunable optoelectronic properties. researchgate.net These three-dimensional polymer networks possess unique micropores that can restrict polymer chain aggregation, which in turn suppresses the dissipation of excitation energy and enhances light-emitting capabilities. researchgate.net

In the design of CMPs for photocatalysis, subtle variations to the fluorene precursor can lead to significant differences in performance. For instance, in a comparison of two fluorene-based CMPs with carbazole (B46965) as an electron donor, the version with a dimethyl substituent at the 9-position of the fluorene unit demonstrated superior photocatalytic performance over a difluoro-substituted counterpart. researchgate.net The dimethyl-substituted CMP exhibited a larger specific surface area and a more favorable redox position, enhancing its efficiency in the blue light-driven selective oxidation of amines to imines using oxygen. researchgate.net

While fluorene-based CMPs are effective, studies have also shown that replacing the fluorene unit with a dibenzo[b,d]thiophene sulfone unit can significantly enhance hydrogen evolution rates from water under sacrificial conditions. acs.org Nevertheless, for certain monomer combinations, microporous fluorene-based polymers have been shown to have much higher hydrogen evolution rates (HERs) than their nonporous linear analogues, suggesting that microporosity can be beneficial for photocatalytic hydrogen evolution if appropriate linkers are used. acs.orgacs.org

| Polymer Type | Key Feature | Application | Performance Metric |

| Fluorene-Carbazole CMP | Dimethyl substituent at 9-position | Selective oxidation of amines | Superior photocatalytic activity under blue light researchgate.net |

| Dibenzo[b,d]thiophene Sulfone CMP | Sulfone unit replacing fluorene | Photocatalytic hydrogen evolution | Higher HERs than fluorene analogues acs.org |

| Microporous Fluorene Polymer | F-CMP3 and S-CMP3 | Photocatalytic hydrogen evolution | Much higher HERs than linear analogues acs.org |

Donor-Acceptor Systems for Organic Solar Cells

The fluorenone scaffold is frequently incorporated into conjugated polymers and small molecules for organic solar cells (OSCs) to improve charge transport and light absorption. In donor-acceptor (D-A) systems, which are crucial for efficient charge separation, fluorenone derivatives can act as potent electron-accepting units.

Similarly, other fluorenone-based donor-acceptor small molecules have been synthesized for organic field-effect transistors (OFETs), which share material design principles with OSCs. researchgate.net These studies highlight the versatility of the fluorenone core in creating semiconductors for various organic electronic applications. researchgate.net

| Device Configuration | Acceptor Molecule | VOC (V) | JSC (mA cm⁻²) | FF (%) | PCE (%) |

| Inverted OSC | DPP-FN-DPP | 0.97 | 3.2 | 37 | 1.2 researchgate.net |

Optical Sensors and Fluorescent Probes

The inherent fluorescent properties of the fluorene scaffold make its derivatives, including 2,7-disubstituted fluorenones, excellent candidates for developing optical sensors and fluorescent probes. mdpi.com

Fluorene-based CMPs with strong fluorescence are well-suited for chemical sensing applications. researchgate.netnih.gov A series of novel fluorene-based CMPs (FCMPs) were prepared and studied for their ability to detect nitroaromatic compounds. One particular FCMP, which incorporated a triazine knot into its network, exhibited a high specific surface area of 489 m² g⁻¹ and a solid-state photoluminescence quantum yield of 11.46%. nih.gov This polymer demonstrated high sensitivity in detecting analytes like nitrobenzene, 4-nitrotoluene, and 2,4-dinitrotoluene. nih.gov

The synthesis of these sensors often involves coupling reactions to create extended conjugated systems. For example, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was synthesized via a Sonogashira coupling reaction between 3-ethynylpyridine (B57287) and 2,7-dibromofluoren-9-one. mdpi.com Such molecules, featuring donor sites suitable for metal coordination, can be used as building blocks for luminescent supramolecular assemblies and hybrid metal-organic frameworks. mdpi.com

Fluorescent probes are powerful analytical tools for the rapid and sensitive detection of chemical substances. dntb.gov.ua Fluorenone derivatives have been investigated as probes for various biological and chemical analytes. Due to their fluorescence, there is ongoing research into their potential use as biological probes to study processes at the molecular level.

The sensing mechanism of fluorene-based probes often relies on fluorescence quenching upon interaction with an analyte. For the FCMP sensor mentioned previously, the detection of nitroaromatic compounds was quantified using Stern-Volmer constants, which measure the efficiency of quenching. The constants were notably high, indicating efficient detection. nih.gov

| Sensor Material | Target Analyte | Key Performance Metric |

| FCMP3 (Triazine-knot CMP) | Nitrobenzene | Stern-Volmer Constant: 2541 M⁻¹ nih.gov |

| FCMP3 (Triazine-knot CMP) | 4-Nitrotoluene | Stern-Volmer Constant: 4708 M⁻¹ nih.gov |

| FCMP3 (Triazine-knot CMP) | 2,4-Dinitrotoluene | Stern-Volmer Constant: 5241 M⁻¹ nih.gov |

Photoinitiator Systems for Polymerization Reactions

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Fluorenone derivatives have been explored for this purpose, particularly for visible light polymerization.

Thioxanthone derivatives featuring fluorene as an additional chromophoric group have been synthesized to act as visible light photoinitiators. researchgate.net One such compound, thioxanthone-fluorenecarboxylic acid (TX-FLCOOH), was found to be more effective at initiating the free radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and trimethylolpropane (B17298) triacrylate (TMPTA) compared to the parent thioxanthone. researchgate.net Photopolymerization studies revealed that initiation occurs through both intra- and intermolecular hydrogen abstraction by the triplet excited state of the molecule. researchgate.net The incorporation of the fluorene moiety enhances the light-absorbing properties of the initiator in the visible range. researchgate.net

Liquid Crystalline Materials Development

The rigid and rod-like structure of the fluorene core makes it a suitable mesogen for the development of liquid crystalline materials. While specific research focusing solely on this compound for liquid crystals is not extensively detailed in the provided context, the general applicability of fluorene derivatives is well-established. The ability to substitute the fluorene ring at various positions allows for the fine-tuning of its physical properties, which is a key factor in designing materials with specific liquid crystalline phases and transition temperatures. The introduction of alkyl groups, such as the methyl groups in the 2,7-positions, has a significant influence on the packing mode and properties of fluorene-based molecules, which is critical for the formation of liquid crystal phases. researchgate.net

Exploration in Other Functional Materials: e.g., Ligands in Coordination Chemistry

The rigid, planar structure and potential for functionalization make this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. These organic molecules can coordinate with metal ions to form a variety of complex structures, including coordination polymers and metal-organic frameworks (MOFs), which are of significant interest for their diverse applications in areas such as gas storage, catalysis, and sensing.

Research in this area has particularly focused on derivatives of the fluorene scaffold, where functional groups capable of binding to metal centers are introduced. A prominent example is the use of dicarboxylic acid derivatives, which can act as bridging ligands to construct extended, multidimensional networks.

Detailed research findings have demonstrated the successful synthesis and characterization of several coordination polymers using 9,9-dimethylfluorene-2,7-dicarboxylic acid (H₂mfda) as the primary organic linker. rsc.org In these studies, H₂mfda was combined with various flexible bis(imidazole) ligands to create a series of novel coordination polymers with cobalt (Co), zinc (Zn), and nickel (Ni). rsc.org The resulting structures exhibit complex and fascinating topologies. For instance, coordination polymers incorporating 1,3-bis(imidazole)propane (bip) and 1,4-bis(imidazole)butane (bib) were found to form two-fold and three-fold interpenetrating frameworks. rsc.org Another derivative using 1,4-bis(imidazole)butene (bite) as a co-ligand resulted in a uninodal six-connected network. rsc.org

The coordination of lanthanide ions with fluorene-based dicarboxylic acid ligands has also been explored, leading to the formation of luminescent MOFs. These materials are of particular interest due to the unique photophysical properties of lanthanide ions. The fluorene-based ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is highly valuable for applications in sensing and medical imaging. mdpi.com

Beyond dicarboxylic acids, other derivatives of the fluorenone core can be synthesized to act as ligands. For example, Schiff bases derived from the condensation of 9-fluorenone (B1672902) with compounds like thiosemicarbazide (B42300) and semicarbazide (B1199961) have been shown to form complexes with a range of metal ions, including Ag(I), Cu(II), VO(IV), La(III), and Zn(II). researchgate.net These bidentate Schiff base ligands demonstrate the versatility of the fluorenone scaffold in creating molecules capable of metal coordination. researchgate.net

The table below summarizes key details of some coordination polymers synthesized using a derivative of this compound.

| Metal Ion | Co-Ligand | Resulting Framework Topology | Reference |

| Co | 1,3-bis(imidazole)propane (bip) | Two-fold interpenetrating pcu topology | rsc.org |

| Zn | 1,3-bis(imidazole)propane (bip) | Three-fold interpenetrating pcu topology | rsc.org |

| Co | 1,4-bis(imidazole)butane (bib) | Two-fold interpenetrating pcu topology | rsc.org |

| Zn | 1,4-bis(imidazole)butane (bib) | Four-fold interpenetrating dia topology | rsc.org |

| Zn | 1,4-bis(imidazole)butene (bite) | Uninodal six-connected acs topology | rsc.org |

| Ni | 1,4-bis(imidazole)butene (bite) | Uninodal eight-connected CsCl topology | rsc.org |

Conclusions and Future Research Directions

Summary of Key Academic Findings on 2,7-Dimethyl-9H-fluoren-9-one

Academic research has established this compound as a significant compound, primarily owing to its core fluorenone structure—a rigid, planar, and aromatic system that imparts valuable photophysical and electronic properties. The symmetrical placement of methyl groups at the 2 and 7 positions is a key structural feature that enhances the molecule's thermal stability and modulates the electronic characteristics of the fluorenone core.

Its principal role in current research is as a foundational building block in organic synthesis. The structure is an ideal intermediate for constructing more complex, conjugated molecules, including polymers and specialized chromophores. Specifically, it has been utilized in the development of new polymeric materials for organic semiconductors, finding applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The ability to functionalize the fluorene (B118485) ring allows for the precise tuning of its electronic and physical properties, which is a critical factor for its application in materials science.

Below is a table summarizing the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem |

| IUPAC Name | 2,7-dimethylfluoren-9-one | PubChem |

| CAS Number | 2840-49-5 | PubChem |

| XLogP3 | 4.3 | PubChem |

This data is computationally generated by PubChem. nih.gov

Identification of Current Gaps and Unexplored Research Avenues

Despite its utility as a synthetic intermediate, significant research gaps remain. Much of the existing literature tends to focus on the broader class of fluorenone derivatives rather than on the specific properties and potential of this compound itself.

Limited Standalone Characterization: There is a notable lack of in-depth studies on the intrinsic electronic properties of the compound as a standalone material. While it is used as a building block, comprehensive data on its charge mobility, photoluminescence quantum yield in different states, and performance as an active semiconductor layer are scarce.

Narrow Application Scope: Its application has been predominantly explored within the context of OLEDs and OPVs. Its potential in other emerging fields of organic electronics, such as organic field-effect transistors (OFETs), thermally activated delayed fluorescence (TADF) emitters, and as a host material for phosphorescent OLEDs, remains largely unexplored.

Uninvestigated Nonlinear Optical (NLO) Properties: The fluorene scaffold is a well-known component in NLO chromophores. nih.gov However, the specific second- or third-order NLO properties of this compound have not been systematically investigated. This represents a significant unexplored avenue, given the demand for new materials for photonics and optical communications.

Surface Science and Self-Assembly: Research into the self-assembly behavior of this compound on various substrates is limited. Understanding how it forms thin films and interfaces is crucial for optimizing its performance in electronic devices. Studies on related derivatives have shown that intermolecular interactions can be induced by solvent choice, leading to diverse two-dimensional structures. researchgate.net

Prospective Outlook for Advanced Material Design and Applications

The future for this compound in advanced materials is promising, with several high-potential research directions.

Next-Generation Conjugated Polymers: The compound is an excellent candidate for designing novel donor-acceptor copolymers. Its electron-accepting fluorenone core can be combined with various electron-donating units to create polymers with tailored band gaps for specific optoelectronic applications, including near-infrared sensors and solar cells. rsc.org

Hole and Electron Transport Materials: The rigid fluorenone structure provides a stable framework for designing new charge-transporting materials. Derivatives of the 9-fluorenone (B1672902) core have been successfully developed as dopant-free hole transport materials (HTMs) for perovskite solar cells. researchgate.net this compound could serve as a cost-effective and synthetically accessible core for a new class of HTMs or electron-transporting materials.

High-Performance Non-Fullerene Acceptors (NFAs): The field of organic solar cells is rapidly moving towards NFAs. The inherent electron-deficient nature of the fluorenone moiety makes this compound an attractive central building block for synthesizing A-D-A (Acceptor-Donor-Acceptor) type NFAs. rsc.org

Thermally Stable Host Materials: The enhanced thermal stability imparted by the dimethyl substitution makes this compound a promising scaffold for host materials in OLEDs. A high glass transition temperature is critical for device longevity, and the fluorenone core can be further functionalized to achieve the required triplet energy levels for efficient phosphorescent or TADF devices.

The table below outlines prospective research areas and their potential impact.

| Research Area | Potential Application | Scientific Impact |

| Non-Fullerene Acceptor Synthesis | Organic Solar Cells | Development of more efficient and stable photovoltaic devices. |

| Host Material Development | Phosphorescent & TADF OLEDs | Creation of durable, high-efficiency displays and lighting. |

| Charge Transport Layer Design | Perovskite Solar Cells, OFETs | Improving charge extraction and overall efficiency in next-gen electronics. |

| Nonlinear Optical Materials | Photonics, Optical Switching | Discovery of new materials for high-speed data processing and communication. |

Interdisciplinary Research Opportunities Involving this compound

The versatility of the fluorenone scaffold opens up research opportunities that bridge materials science with other scientific fields.

Medicinal Chemistry and Biochemistry: The fluorenone core is a known pharmacophore found in compounds with significant biological activity. For instance, Tilorone, a fluorenone derivative, is an antiviral agent. researchgate.net This precedent suggests that this compound and its derivatives could be investigated for antimicrobial, antiviral, or anticancer properties, creating a nexus between materials chemistry and drug discovery. nih.gov

Sensor Technology: The inherent fluorescence of the fluorenone system can be exploited for chemical and biological sensing. Functionalization of the aromatic backbone could lead to chemosensors that exhibit a change in fluorescence upon binding to specific metal ions, anions, or biomolecules. researchgate.net

Photocatalysis: The conjugated π-system of this compound makes it a candidate for use as an organic photocatalyst. Its ability to absorb light and participate in electron transfer reactions could be harnessed for applications in organic synthesis, such as C-H functionalization reactions, or for environmental remediation. acs.org

Supramolecular Chemistry and Crystal Engineering: The planar and rigid nature of the molecule makes it an excellent building block for creating highly ordered supramolecular structures. Research into its co-crystallization with other molecules could lead to the formation of materials with unique packing arrangements and novel properties, such as liquid crystals or porous frameworks for gas storage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dimethyl-9H-fluoren-9-one, and how are yields optimized?

- Methodology : Palladium-catalyzed annulation of arynes with 2-haloarenes is a common method for synthesizing fluorenones. For 2,7-dimethyl derivatives, methyl-substituted precursors are used, and reaction conditions (e.g., temperature, catalyst loading) are optimized via Design of Experiments (DoE) to maximize yields. Solvent choice (e.g., THF or DMF) and ligand selection (e.g., phosphine ligands) critically influence regioselectivity and purity .

- Key Data : The CAS number for this compound is 2840-49-5, and its molecular formula is C15H12O (MW: 208.26 g/mol) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) identifies methyl group positions and ketone functionality. IR confirms the C=O stretch (~1700 cm⁻¹). Mass spectrometry verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the planar fluorenone core and methyl substituent geometry. SHELXL refines atomic displacement parameters to confirm structural integrity .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates methyl-substituted isomers. Recrystallization from ethanol or acetone removes impurities. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

- Methodology : Cross-validate data using multiple techniques:

- Compare experimental melting points with computational predictions (e.g., DSC vs. DFT-simulated thermal stability).

- Replicate spectral analyses (NMR, IR) under controlled conditions (solvent, concentration).

- Reference NIST Standard Reference Data for fluorenone derivatives to identify systematic errors .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and absorption spectra.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to assess charge-transfer behavior.

- Molecular Dynamics : Study aggregation effects in thin films for organic semiconductor applications .

Q. How does this compound interact in environmental systems, particularly as a polyaromatic hydrocarbon (PAH) analog?

- Methodology :

- Ecotoxicity Assays : Expose aquatic organisms (e.g., Daphnia magna) to measure LC50 values and bioaccumulation potential.

- Degradation Studies : Use GC-MS to track photolytic or microbial degradation products in simulated ecosystems.

- Sediment Analysis : Quantify PAH residues via Soxhlet extraction and HPLC, correlating with ecological impacts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Follow EPA guidelines for halogenated solvent mixtures used in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.